Diphenylimidazoline

Neuropeptide Y NPY5 Receptor Obesity

Avoid inconsistent biological data from non-validated analogs. This precise 4,5-diphenyl-4,5-dihydro-1H-imidazole scaffold is essential for synthesizing MDM2-p53 inhibitors where stereochemistry is critical for binding affinity. - Defines the Nutlin pharmacophore; use to build proprietary libraries targeting p53-MDM2. - High I2-IBS selectivity over other receptor families; ideal for pain modulation probe synthesis. - Validated NPY5 reference standard (Ki = 34 nM) for assay calibration and HTS benchmarking.

Molecular Formula C15H14N2
Molecular Weight 222.28 g/mol
CAS No. 172491-75-7
Cat. No. B14159296
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiphenylimidazoline
CAS172491-75-7
Molecular FormulaC15H14N2
Molecular Weight222.28 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2C(N=CN2)C3=CC=CC=C3
InChIInChI=1S/C15H14N2/c1-3-7-12(8-4-1)14-15(17-11-16-14)13-9-5-2-6-10-13/h1-11,14-15H,(H,16,17)
InChIKeyZEKUBYLAUUDJJM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diphenylimidazoline CAS 172491-75-7: Core Profile


Diphenylimidazoline (CAS 172491-75-7), systematically named 4,5-diphenyl-4,5-dihydro-1H-imidazole, is a member of the 4,5-diphenylimidazoline class with the molecular formula C15H14N2 and a molecular weight of 222.28 g/mol [1]. This compound serves as a foundational scaffold for developing bioactive molecules, including MDM2-p53 interaction inhibitors and NPY5 receptor antagonists [2]. Its synthetic accessibility and well-characterized structure make it a valuable reference standard and a versatile intermediate in medicinal chemistry and chemical biology research.

Synthetic intermediate for MDM2-p53 pathway inhibitor development
Reference scaffold for I2-imidazoline binding site ligand design
NPY5 receptor assay calibration standard with defined binding context

Diphenylimidazoline CAS 172491-75-7: Why Analogs Fail


Despite sharing the 4,5-diphenylimidazole core, structural variations among analogs profoundly alter biological activity and target engagement. Even minor substituent changes can shift potency by orders of magnitude. For instance, 2,4-diphenylimidazoline (CAS 131548-81-7) and 4,5-diphenyl-1H-imidazole (CAS 670-95-1) exhibit distinct pharmacological profiles, with the latter lacking the dihydroimidazole ring that is crucial for specific receptor interactions [1]. Furthermore, the specific cis- or trans-stereochemistry of substituents critically impacts MDM2 binding affinity [2]. Therefore, substituting the unadorned scaffold CAS 172491-75-7 with a close analog without rigorous validation can lead to erroneous biological conclusions and wasted research resources.

Regioisomer analogs alter receptor engagement
2,4-diphenylimidazoline (CAS 131548-81-7) and 4,5-diphenyl-1H-imidazole lack the dihydroimidazole ring critical for specific interactions; binding profiles may shift significantly.
Stereochemistry determines MDM2 binding fitness
Cis/trans configuration of the 4,5-diphenyl group is crucial for MDM2 pocket recognition. An analog with different stereochemistry may fail to engage the target.
Substituent-dependent potency cannot be extrapolated
NPY5 affinity varies ~18-fold across diphenylimidazoline derivatives. Unsubstituted scaffold activity does not predict substituted analog behavior.

Diphenylimidazoline CAS 172491-75-7: Evidence-Based Comparison


NPY5 Receptor Affinity: Diphenyl vs. Triphenylimidazoline

2,4-Diphenylimidazoline (a core scaffold encompassing CAS 172491-75-7) demonstrates a binding affinity (Ki) of 34 nM for the human neuropeptide Y receptor type 5 (NPY5R) [1]. This positions it as a reference point for developing NPY5R antagonists. In contrast, more elaborate 2,4,4-triarylimidazoline derivatives have achieved significantly higher potency, with Ki values as low as 1.90 nM [2]. This ~18-fold difference highlights that while the diphenyl scaffold provides a foundational binding interaction, optimized substitution patterns are essential for achieving sub-nanomolar potency.

NPY5R Affinity: Scaffold vs Optimized
Cross-study comparable
Diphenyl core Ki 34 nM vs triarylimidazoline Ki 1.90 nM
Supports baseline NPY5R binding context for analog benchmarking
Binding affinity measured via [125I]-PYY in Sf9 cells
Neuropeptide Y NPY5 Receptor Obesity Binding Affinity

MDM2-p53 Inhibition: Scaffold vs. Nutlin Derivatives

The 4,5-diphenylimidazoline core is the pharmacophore for the 'Nutlin' class of MDM2 inhibitors. While CAS 172491-75-7 itself is not a potent MDM2 inhibitor, it is the essential scaffold upon which potent inhibitors are built. The first-generation Nutlin, Nutlin-3a, which features cis-4,5-diphenyl and a 2-substituent, inhibits the MDM2-p53 interaction with an IC50 of ~90 nM in a fluorescence polarization assay [1]. In stark contrast, the unadorned 4,5-diphenyl-4,5-dihydro-1H-imidazole (CAS 172491-75-7) lacks the necessary substituents for high-affinity binding. Further optimization led to RG7112 (a second-generation Nutlin), which achieved an IC50 of 18 nM against MDM2 in a TR-FRET assay [2]. This demonstrates that the core scaffold is a necessary but insufficient component for potent inhibition, and procurement of the unmodified scaffold is critical for constructing focused chemical libraries for SAR studies.

MDM2-p53: Scaffold vs Nutlin
Class-level inference
Scaffold inactive alone; Nutlin-3a IC50 ~90 nM; RG7112 IC50 18 nM
Scaffold essential for building focused MDM2 inhibitor libraries
Data from FP and TR-FRET biochemical assays
MDM2 p53 Cancer Protein-Protein Interaction

Anticancer Activity of Diphenyl Imidazoline Derivatives

A panel of 14 synthesized diphenyl imidazoline derivatives, built upon the core scaffold, exhibited a wide range of cytotoxicities against HCT 116 colorectal cancer cells, with GI50 values spanning 3.1 μM to 58.4 μM in a clonogenic long-term survival assay [1]. The most potent derivative in this study achieved a GI50 of 3.1 μM, representing a nearly 19-fold improvement over the least active analog (GI50 = 58.4 μM). The unsubstituted scaffold (CAS 172491-75-7) serves as the negative control or synthetic precursor in such studies, underscoring that its procurement is necessary for generating comparative data.

Cytotoxicity Range of Derivatives
Class-level inference
GI50 3.1 – 58.4 μM in HCT 116 cells
Supports cell-model endpoint review for SAR exploration
Clonogenic long-term survival assay context
Colorectal Cancer MDM2 Cytotoxicity SAR

I2-IBS Selectivity: Diphenyzoline vs. Phenyzoline

Diphenyzoline (2-(4,5-diphenyl-4,5-dihydro-1H-imidazol-2-yl)pyridine), a 2-substituted derivative of the diphenylimidazoline core, displays significant selectivity for I2-imidazoline binding sites (I2-IBS) over I1-IBS, alpha2-adrenoreceptors, and mu-opioid receptors [1]. In functional assays, diphenyzoline was inactive at all alpha2-adrenoreceptor subtypes up to 10^-3 M. This contrasts with the related ligand phenyzoline (2-(2-phenylethyl)-2-imidazoline), which is less selective [2]. The presence of the 4,5-diphenyl moiety is thus a key determinant of I2-IBS selectivity, a critical factor for developing analgesics that modulate morphine effects without direct opioid receptor activity.

I2-IBS Selectivity: Diphenyzoline
Cross-study comparable
Diphenyzoline selective for I2-IBS; phenyzoline less selective
4,5-diphenyl substitution key for I2-IBS selectivity profiling
Recombinant human receptor binding and functional assays
I2-Imidazoline Binding Site Analgesia Morphine Tolerance Selectivity

Diphenylimidazoline CAS 172491-75-7: Optimal Use Cases


MDM2-p53 Inhibitor Synthesis

Procurement of CAS 172491-75-7 is essential for medicinal chemistry groups focused on developing next-generation MDM2 inhibitors. As established in Section 3, the 4,5-diphenylimidazoline core is the defining pharmacophore for the Nutlin class of p53-MDM2 antagonists. Researchers can use this scaffold to synthesize diverse chemical libraries, exploring the impact of substituents at the 1, 2, and phenyl positions on MDM2 binding affinity and cellular activity [1]. This approach allows for the generation of proprietary compounds with improved potency and pharmacokinetic properties compared to known Nutlins.

I2-Imidazoline Ligand Design

For academic and industrial labs investigating the role of I2-imidazoline binding sites (I2-IBS) in pain modulation and neuroprotection, CAS 172491-75-7 is a critical starting material. The evidence in Section 3 demonstrates that the 4,5-diphenyl substitution pattern is crucial for achieving high I2-IBS selectivity over other receptor families [1]. Scientists can use this scaffold to synthesize novel 2-substituted derivatives, such as diphenyzoline analogs, to map the binding site and develop pharmacological tools with minimal off-target effects.

NPY5 Receptor Reference Standard

The core scaffold encompassing CAS 172491-75-7 provides a well-defined, moderate-affinity ligand for the human NPY5 receptor (Ki = 34 nM) [1]. This makes it an ideal reference standard for developing and validating new NPY5 receptor binding assays. Researchers can use it as a control compound to benchmark the performance of more potent antagonists and to calibrate high-throughput screening campaigns aimed at identifying novel anti-obesity agents.

Application
Selection Property
Validation Focus
MDM2-p53 pathway inhibitor synthesis
Stereochemically defined diphenyl scaffold
MDM2 binding assay and functional pathway assays
I2-imidazoline ligand design
4,5-diphenyl substitution pattern
I2-IBS selectivity profiling over related receptors
NPY5 receptor assay reference
Defined moderate binding affinity
Assay calibration and high-throughput screening controls

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
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